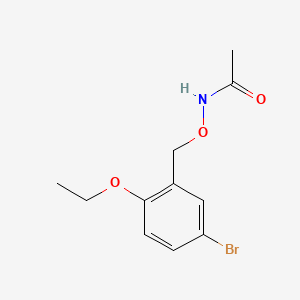

N-((5-Bromo-2-ethoxybenzyl)oxy)acetamide

Description

Properties

CAS No. |

24109-55-5 |

|---|---|

Molecular Formula |

C11H14BrNO3 |

Molecular Weight |

288.14 g/mol |

IUPAC Name |

N-[(5-bromo-2-ethoxyphenyl)methoxy]acetamide |

InChI |

InChI=1S/C11H14BrNO3/c1-3-15-11-5-4-10(12)6-9(11)7-16-13-8(2)14/h4-6H,3,7H2,1-2H3,(H,13,14) |

InChI Key |

ZAWDCHOWXQZJFK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)CONC(=O)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Starting Material Preparation: 5-Bromo-2-ethoxybenzyl Derivatives

The synthesis of N-((5-Bromo-2-ethoxybenzyl)oxy)acetamide typically begins with the preparation of 5-bromo-2-ethoxybenzyl intermediates. The key starting materials include 5-bromo-2-ethoxybenzaldehyde and 5-bromo-2-ethoxybenzyl alcohol, which are synthesized via alkylation and oxidation steps.

Alkylation of 4-Bromosalicylaldehyde to 5-Bromo-2-ethoxybenzaldehyde

Procedure: 4-Bromosalicylaldehyde is dissolved in dimethylformamide (DMF) and cooled in an ice bath. Sodium hydride (60% in oil) is added gradually, and the mixture is stirred for one hour. Ethyl iodide is then added, and the reaction proceeds at room temperature for 5 hours. After aqueous workup and extraction with ethyl acetate, the product is purified by recrystallization from hexane and ethyl acetate.

Yield and Characterization: The reaction yields 5-bromo-2-ethoxybenzaldehyde with a melting point of 70-71 °C and an 85% yield reported in similar procedures. The compound is characterized by ^1H-NMR with signals corresponding to aldehyde proton at δ 10.4 ppm and aromatic protons in the 6.88–7.91 ppm range, along with ethoxy group signals at δ 4.14 (quartet) and 1.51 ppm (triplet).

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Alkylation | 4-Bromosalicylaldehyde, NaH, ethyl iodide, DMF, RT, 5h | 85 | Purification by recrystallization |

Oxidation of 5-Bromo-2-ethoxybenzyl Alcohol to 5-Bromo-2-ethoxybenzaldehyde

Procedure: 5-Bromo-2-ethoxybenzyl alcohol is oxidized using pyridinium dichromate (PDC) in dichloromethane at room temperature for 6 hours. The mixture is filtered and washed, followed by silica gel chromatography purification.

Yield: Approximately 85% yield is obtained.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Oxidation | 5-Bromo-2-ethoxybenzyl alcohol, PDC, CH2Cl2, RT, 6h | 85 | Purification by silica gel chromatography |

Formation of the Oxy Linkage: Synthesis of 5-Bromo-2-ethoxybenzyl Oxy Intermediates

The key step in preparing This compound is the formation of the ether (oxy) linkage between the benzyl moiety and the acetamide nitrogen.

General Ether Formation via Nucleophilic Substitution

The 5-bromo-2-ethoxybenzyl alcohol or its derivatives can be converted to a suitable leaving group (e.g., mesylate or tosylate) by reaction with methanesulfonyl chloride in dichloromethane at 0 °C for 3 hours. The mesylate intermediate is then reacted with acetamide or an acetamide derivative in the presence of a base such as potassium carbonate in DMF at 70 °C overnight to yield the ether linkage.

This method is supported by procedures where mesylation followed by nucleophilic substitution with amines or amides is employed to form ether or amide linkages.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Mesylation | 5-Bromo-2-ethoxybenzyl alcohol, methanesulfonyl chloride, DCM, 0 °C, 3h | Not specified | Quenched with ammonium chloride solution |

| Nucleophilic substitution | Mesylate intermediate, acetamide derivative, K2CO3, DMF, 70 °C, overnight | Not specified | Purification by extraction and chromatography |

Direct Acetamide Formation via Reductive Amination

An alternative approach involves reductive amination of 5-bromo-2-ethoxybenzaldehyde with hydroxylamine derivatives or direct amide coupling:

- Reductive amination: The aldehyde is reacted with acetamide or its derivatives in the presence of reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)3) in DMF under nitrogen atmosphere at room temperature overnight. The crude product is purified by preparative high-performance liquid chromatography (HPLC).

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Reductive amination | 5-Bromo-2-ethoxybenzaldehyde, acetamide, NaBH(OAc)3, DMF, RT, overnight | Not specified | Purification by preparative HPLC |

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents & Conditions | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|

| Alkylation to 5-bromo-2-ethoxybenzaldehyde | 4-Bromosalicylaldehyde | NaH, ethyl iodide, DMF, RT, 5h | 85 | Recrystallization | Base-promoted alkylation |

| Oxidation of benzyl alcohol | 5-Bromo-2-ethoxybenzyl alcohol | Pyridinium dichromate, CH2Cl2, RT, 6h | 85 | Silica gel chromatography | Mild oxidation |

| Mesylation and nucleophilic substitution | 5-Bromo-2-ethoxybenzyl alcohol | Methanesulfonyl chloride, DCM, 0 °C; K2CO3, DMF, 70 °C, overnight | Not specified | Extraction and chromatography | Ether linkage formation |

| Reductive amination | 5-Bromo-2-ethoxybenzaldehyde | Acetamide, NaBH(OAc)3, DMF, RT, overnight | Not specified | Preparative HPLC | Direct acetamide bond formation |

Research Results and Observations

The alkylation of 4-bromosalicylaldehyde to introduce the ethoxy group is efficient and high-yielding, providing a reliable route to the key aldehyde intermediate.

Oxidation of the benzyl alcohol to the aldehyde using pyridinium dichromate is a mild and effective method, preserving sensitive functional groups.

Formation of the ether linkage via mesylation followed by nucleophilic substitution is a classical and versatile approach, allowing for the introduction of the acetamide moiety through substitution reactions.

Reductive amination offers a direct method to couple the aldehyde with amide derivatives, though purification may require HPLC due to potential side products.

The use of DMF as a solvent and potassium carbonate as a base is common across several steps, indicating their suitability for these transformations.

Purification techniques such as recrystallization, silica gel chromatography, and preparative HPLC are critical for obtaining high-purity final products.

Chemical Reactions Analysis

ACETAMIDE,N-((5-BROMO-2-ETHOXYBENZYL)OXY)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles for substitution reactions.

Scientific Research Applications

ACETAMIDE,N-((5-BROMO-2-ETHOXYBENZYL)OXY)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ACETAMIDE,N-((5-BROMO-2-ETHOXYBENZYL)OXY)- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

ACETAMIDE,N-((5-BROMO-2-ETHOXYBENZYL)OXY)- can be compared with other similar compounds to highlight its uniqueness:

Biological Activity

N-((5-Bromo-2-ethoxybenzyl)oxy)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, and relevant case studies, providing a comprehensive overview supported by diverse sources.

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₁₃BrN₂O₃. The structure includes:

- Brominated aromatic ring : The bromine atom at the 5-position enhances the compound's reactivity.

- Ethoxy group : This functional group may influence solubility and biological interactions.

- Acetamide functional group : This allows for hydrolysis, potentially yielding bioactive metabolites.

The presence of these functional groups suggests that the compound may exhibit various biological activities, particularly in medicinal applications.

Antiviral Properties

Preliminary studies indicate that this compound may inhibit viral enzymes, particularly those involved in the replication of SARS-CoV-2. Compounds with similar structures have demonstrated efficacy as inhibitors of RNA-dependent RNA polymerase (RdRp), crucial for viral RNA synthesis. For instance, related benzamide derivatives have shown IC50 values as low as 1.11 μM against SARS-CoV-2 RdRp, suggesting that this compound could possess comparable antiviral properties .

Antimicrobial Activity

Compounds with similar structural features have also been explored for their antimicrobial properties. Studies indicate that benzamide derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics. The exact mechanism of action often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Synthesis

The synthesis of this compound can be achieved through several established organic reactions. A typical synthetic route involves:

- Bromination : Introducing the bromine atom onto the aromatic ring.

- Etherification : Attaching the ethoxy group to enhance solubility.

- Acetamidation : Forming the acetamide bond to complete the structure.

This straightforward approach leverages common organic reactions, making it feasible for laboratory synthesis.

Case Study 1: Inhibition of Viral Enzymes

In a study focusing on benzamide derivatives, several compounds were synthesized and tested for their ability to inhibit SARS-CoV-2 RdRp. Among them, N-benzyl-acetamides exhibited significant inhibitory activity with IC50 values ranging from 1.11 μM to 4.55 μM. This underscores the potential of similar compounds like this compound in antiviral drug development .

Case Study 2: Antimicrobial Efficacy

Research involving benzamide derivatives has revealed their effectiveness against various bacterial strains. For example, certain derivatives showed promising results in inhibiting Methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as new antimicrobial agents .

Q & A

Basic: What are the critical steps to optimize synthesis yield and purity of N-((5-Bromo-2-ethoxybenzyl)oxy)acetamide?

Answer:

- Reagent Selection : Use brominating agents like N-bromosuccinimide (NBS) to minimize side reactions compared to elemental bromine .

- Solvent and Catalysts : Employ polar aprotic solvents (e.g., dimethylformamide, DMF) with potassium carbonate as a base to enhance reaction efficiency .

- Purification : Utilize column chromatography with solvent gradients (e.g., 50% ethyl acetate/petroleum ether) to isolate the product effectively .

- Yield Monitoring : Optimize reaction time and temperature (e.g., 60–80°C) to prevent degradation, confirmed by TLC or HPLC .

Basic: Which spectroscopic techniques are most reliable for structural characterization?

Answer:

- 1H/13C NMR : Assign protons and carbons in the benzyl, ethoxy, and acetamide moieties (e.g., δ 1.4 ppm for ethoxy CH3, δ 4.5 ppm for OCH2) .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., [M+H]+ peak at m/z 342.2) and fragmentation patterns .

- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide) .

Advanced: How can structural analogs be designed to explore structure-activity relationships (SAR) for antimicrobial activity?

Answer:

- Substitution Patterns : Modify the bromo or ethoxy groups to introduce electron-withdrawing (e.g., Cl) or donating (e.g., OCH3) groups and assess MIC values against bacterial strains .

- Bioisosteric Replacement : Replace the acetamide with sulfonamide or urea groups to evaluate changes in target binding .

- In Silico Modeling : Perform molecular docking with bacterial enzymes (e.g., dihydrofolate reductase) to prioritize analogs for synthesis .

Advanced: How to resolve contradictory cytotoxicity data across different cancer cell lines?

Answer:

- Purity Validation : Use HPLC (>95% purity) to rule out impurities affecting results .

- Assay Conditions : Standardize cell culture media (e.g., serum-free vs. serum-containing) and exposure times (24–72 hours) .

- Mechanistic Studies : Combine apoptosis assays (Annexin V/PI staining) with Western blotting for caspase-3 activation to confirm mode of action .

Basic: What are common side reactions during synthesis, and how are they mitigated?

Answer:

- Hydrolysis of Acetamide : Prevent moisture by using anhydrous solvents and inert atmospheres .

- Oxidation of Ethoxy Group : Avoid strong oxidizing agents; monitor by tracking aldehyde peaks in NMR .

- Byproduct Formation : Optimize stoichiometry (e.g., 1:1.2 molar ratio of benzyl bromide to precursor) to reduce unreacted intermediates .

Advanced: What strategies validate this compound as a drug discovery lead?

Answer:

- In Vitro Profiling : Screen against target panels (e.g., kinase inhibition, GPCR activity) to identify off-target effects .

- ADMET Studies : Assess metabolic stability (e.g., liver microsome assays) and permeability (Caco-2 monolayers) .

- In Vivo Efficacy : Test in xenograft models (e.g., murine colon cancer) with dose escalation (10–50 mg/kg) to establish therapeutic index .

Basic: How to ensure reproducibility in scaled-up synthesis?

Answer:

- Process Controls : Use automated reactors for precise temperature (±2°C) and stirring rate control .

- Batch Analysis : Implement QC checks (e.g., melting point consistency: 164–166°C) and NMR batch-to-batch comparison .

Advanced: How to investigate metabolic pathways of this compound?

Answer:

- Metabolite Identification : Use LC-MS/MS to detect phase I (oxidation) and phase II (glucuronidation) metabolites in hepatocyte incubations .

- CYP Enzyme Mapping : Co-incubate with CYP inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.